molecular formula C15H9Cl2NO5 B3678444 2-(2,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate

2-(2,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No. B3678444
M. Wt: 354.1 g/mol
InChI Key: QKKMHUQGSBQVSI-UHFFFAOYSA-N
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Description

“2-(2,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate” is also known as Bifenox . It is a herbicide used for preemergent weed control on soybeans, corn, and sorghum; pre- and postemergent use on rice, barley, wheat, and oats, and postemergent use on forest tree nursery seedbeds .


Synthesis Analysis

The synthesis of benzene derivatives like “2-(2,4-dichlorophenyl)-2-oxoethyl 2-nitrobenzoate” often involves reactions such as acylation and bromination . The order of these reactions can change the products produced. For instance, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .


Molecular Structure Analysis

The molecular formula of Bifenox is C14H9Cl2NO3 . The structure of this compound can be viewed using Java or Javascript .

Safety and Hazards

Bifenox is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to call a poison center or doctor .

properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO5/c16-9-5-6-10(12(17)7-9)14(19)8-23-15(20)11-3-1-2-4-13(11)18(21)22/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKMHUQGSBQVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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